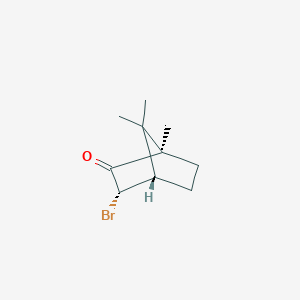![molecular formula C14H8Cl3NO3 B185537 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid CAS No. 19356-90-2](/img/structure/B185537.png)
2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid
説明
2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid (2TPCA) is an organic compound with a wide range of uses in scientific research. It is a derivative of benzoic acid, and is typically used in the form of its sodium salt. 2TPCA has been used in a variety of experiments, ranging from biochemistry to pharmacology, and has been found to have a number of beneficial effects.
科学的研究の応用
2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has been used in a variety of scientific research applications, including biochemistry, pharmacology, and toxicology. It has been used to study the effects of chemicals on the human body, as well as to study the effects of drugs on the nervous system. Additionally, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has been used to study the effects of environmental pollutants on the human body.
作用機序
2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting COX-2, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid can reduce inflammation and pain. Additionally, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has been found to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are hormones that play a role in allergic reactions and asthma.
Biochemical and Physiological Effects
2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has been found to have a number of beneficial effects on the human body. It has been found to reduce inflammation and pain, as well as to reduce allergic reactions and asthma symptoms. Additionally, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has been found to have anti-cancer properties, and has been shown to reduce the growth of certain types of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid is stable and can be stored for long periods of time without significant degradation. However, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid can be toxic in high concentrations, and should be handled with caution.
将来の方向性
2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has a wide range of potential future applications in scientific research. For example, it could be used to study the effects of environmental pollutants on the human body, or to study the effects of drugs on the nervous system. Additionally, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid could be used to develop new drugs for the treatment of inflammation, pain, allergies, and asthma. Finally, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid could be used to develop new treatments for cancer.
合成法
2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid can be synthesized from benzoic acid and 2,4,5-trichlorophenol, which is a byproduct of the chlorination of phenol. The reaction is carried out in an aqueous solution of sodium hydroxide, which acts as a catalyst. The reaction is exothermic and proceeds rapidly, with a yield of up to 99%. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
特性
IUPAC Name |
2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3NO3/c15-9-5-11(17)12(6-10(9)16)18-13(19)7-3-1-2-4-8(7)14(20)21/h1-6H,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENNKIPKBYUMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350725 | |
| Record name | 2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid | |
CAS RN |
19356-90-2 | |
| Record name | 2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((2,4,5-TRICHLOROANILINO)CARBONYL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)



![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)







